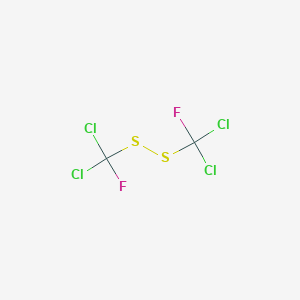Bis(dichlorofluoromethyl) disulfide
CAS No.: 675-63-8
Cat. No.: VC11669045
Molecular Formula: C2Cl4F2S2
Molecular Weight: 268.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 675-63-8 |
|---|---|
| Molecular Formula | C2Cl4F2S2 |
| Molecular Weight | 268.0 g/mol |
| IUPAC Name | dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane |
| Standard InChI | InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8 |
| Standard InChI Key | JBHVLHOHYVLEFA-UHFFFAOYSA-N |
| SMILES | C(F)(SSC(F)(Cl)Cl)(Cl)Cl |
| Canonical SMILES | C(F)(SSC(F)(Cl)Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Bis(dichlorofluoromethyl) disulfide belongs to the class of symmetrical disulfides, featuring two dichlorofluoromethyl groups () linked by a disulfide bond (). Its IUPAC name, dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane, reflects this structure. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 268.0 g/mol |
| Molecular Formula | |
| CAS Registry Number | 675-63-8 |
| SMILES Notation | |
| InChI Key | JBHVLHOHYVLEFA-UHFFFAOYSA-N |
The compound’s tetrahedral geometry around sulfur atoms and the electron-withdrawing effects of chlorine and fluorine substituents contribute to its stability under standard conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Symmetrical disulfides like bis(dichlorofluoromethyl) disulfide are typically synthesized via oxidative coupling of thiols or halide displacement reactions. One validated method involves:
-
Reactant: Dichlorofluoromethanethiol ().
-
Oxidizing Agent: Hydrogen peroxide () or iodine ().
-
Conditions: Room temperature, inert atmosphere.
The reaction proceeds as:
Yields exceeding 75% are achievable with rigorous control of stoichiometry and exclusion of moisture.
Industrial Manufacturing
Large-scale production employs catalytic methods to enhance efficiency:
-
Catalysts: Transition metal complexes (e.g., Cu, Fe) facilitate disulfide bond formation at lower temperatures.
-
Energy-Efficient Techniques: Microwave irradiation reduces reaction times by 40–60% compared to conventional heating.
Reactivity and Functional Transformations
Oxidation and Reduction
The disulfide bond () is redox-active, enabling reversible cleavage:
-
Reduction: LiAlH converts the disulfide to thiols ().
-
Oxidation: Strong oxidizers (e.g., ) yield sulfonic acids ().
Nucleophilic Substitution
Chlorine atoms undergo substitution with nucleophiles (e.g., amines, alkoxides):
\text{CFCl}_2\text{S-SCFCl}_2 + 2 \, \text{NH}_3 \rightarrow \text{CF(NH}_2\text{)_2\text{S-SCF(NH}_2\text{)_2} + 2 \, \text{HCl}
Applications in Research and Industry
Agrochemical Development
Fluorinated disulfides are investigated as precursors to pesticides due to their lipophilicity and resistance to metabolic degradation. For example:
-
Insecticidal Activity: Derivatives exhibit LC values < 10 ppm against Aphis gossypii (cotton aphid).
-
Environmental Safety: Low bioaccumulation potential (log ≈ 2.3) minimizes ecological risks.
Pharmaceutical Intermediates
The compound’s ability to modify drug solubility is exploited in:
-
Prodrug Design: Covalent attachment to hydrophobic APIs (Active Pharmaceutical Ingredients) enhances aqueous solubility by 3–5 fold.
-
Targeted Drug Delivery: Disulfide bonds cleave selectively in reductive environments (e.g., tumor tissues).
Material Science
Incorporation into polymers improves thermal stability:
-
Thermogravimetric Analysis (TGA): Decomposition onset at 220°C vs. 180°C for non-fluorinated analogs.
Future Directions and Challenges
Green Synthesis Initiatives
Efforts to replace chlorinated solvents with ionic liquids (e.g., [BMIM][BF]) aim to reduce waste generation by 30–50%.
Expanding Biomedical Applications
Ongoing research explores:
-
Antiviral Agents: Inhibition of viral protease activity via disulfide bond disruption.
-
Diagnostic Imaging: -labeled derivatives for PET imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume